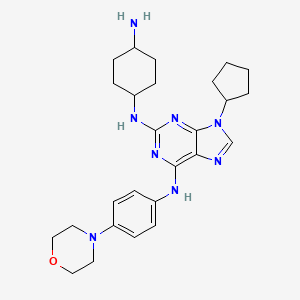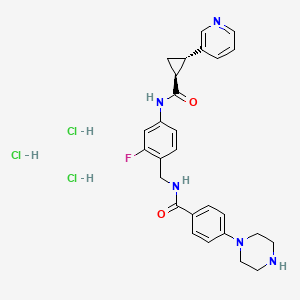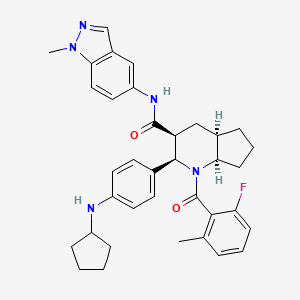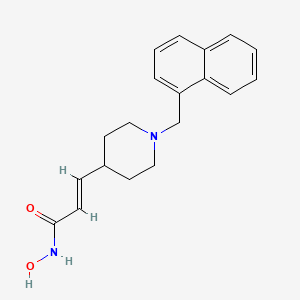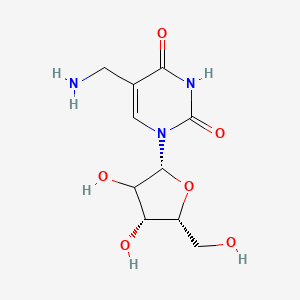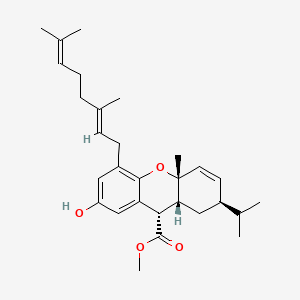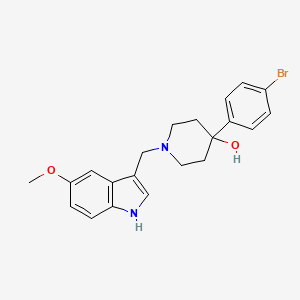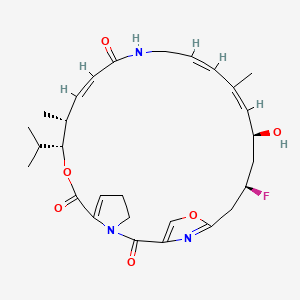
Mitochondrial respiration-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitochondrial Respiration-IN-2 is a compound that plays a significant role in the study of mitochondrial function and bioenergetics. It is primarily used to investigate the mechanisms of mitochondrial respiration and oxidative phosphorylation, which are crucial processes for cellular energy production. This compound is particularly valuable in research focused on understanding mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders, metabolic syndromes, and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mitochondrial Respiration-IN-2 involves a series of organic reactions, typically starting with the preparation of a core scaffold, followed by functional group modifications to achieve the desired chemical structure. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common steps include:
Formation of the core scaffold: This may involve cyclization reactions, condensation reactions, or other organic transformations.
Functional group modifications: Introduction of specific functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated synthesis: To reduce human error and increase reproducibility.
Quality control: Rigorous testing to ensure the compound meets the required specifications for research use.
Analyse Chemischer Reaktionen
Types of Reactions: Mitochondrial Respiration-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Respiration-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of mitochondrial respiration and oxidative phosphorylation.
Biology: Helps in understanding the role of mitochondria in cellular metabolism and energy production.
Medicine: Investigates mitochondrial dysfunctions in diseases such as neurodegenerative disorders, metabolic syndromes, and cancer.
Industry: Applied in the development of drugs targeting mitochondrial pathways and in the production of bioenergetic assays.
Wirkmechanismus
The mechanism of action of Mitochondrial Respiration-IN-2 involves its interaction with the mitochondrial electron transport chain. The compound modulates the activity of specific complexes within the chain, affecting the flow of electrons and the production of adenosine triphosphate (ATP). This modulation can lead to changes in mitochondrial membrane potential, reactive oxygen species production, and overall cellular energy status. The molecular targets and pathways involved include:
Complex I (NADH dehydrogenase): Inhibition or activation can alter electron flow and ATP production.
Complex III (cytochrome bc1 complex): Modulation affects the proton gradient and ATP synthesis.
Complex IV (cytochrome c oxidase): Changes in activity impact oxygen consumption and ATP generation.
Vergleich Mit ähnlichen Verbindungen
- Rotenone
- Antimycin A
- Oligomycin
Eigenschaften
Molekularformel |
C28H36FN3O6 |
|---|---|
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
(10R,11R,12E,17E,19E,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C28H36FN3O6/c1-17(2)26-19(4)9-10-24(34)30-11-5-7-18(3)13-21(33)14-20(29)15-25-31-22(16-37-25)27(35)32-12-6-8-23(32)28(36)38-26/h5,7-10,13,16-17,19-21,26,33H,6,11-12,14-15H2,1-4H3,(H,30,34)/b7-5+,10-9+,18-13+/t19-,20-,21-,26-/m1/s1 |
InChI-Schlüssel |
XVFONGDXBMJZOV-SOXVDNTRSA-N |
Isomerische SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)F)O)/C |
Kanonische SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





